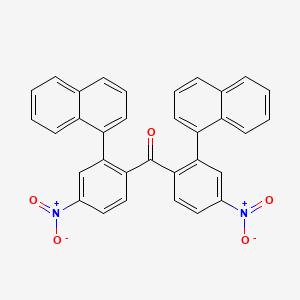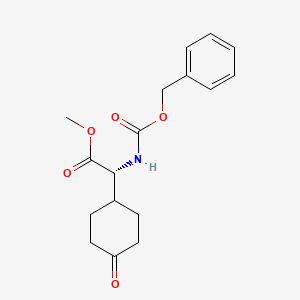
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexanone Moiety: The cyclohexanone moiety is introduced through a Michael addition reaction, where a suitable Michael acceptor is reacted with a cyclohexanone derivative.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexanone moiety to cyclohexanol derivatives.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amine derivatives.
Applications De Recherche Scientifique
®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can interact with enzymes or proteins, leading to inhibition or modification of their activity. The cyclohexanone moiety may also play a role in binding to target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: The enantiomer of the compound with similar properties but different stereochemistry.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(cyclohexyl)acetate: Lacks the oxo group on the cyclohexyl ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetate: Contains a hydroxy group instead of an oxo group on the cyclohexyl ring.
Uniqueness: ®-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl-protected amino group and a cyclohexanone moiety. These features make it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl (2R)-2-(4-oxocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)15(13-7-9-14(19)10-8-13)18-17(21)23-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3,(H,18,21)/t15-/m1/s1 |
Clé InChI |
HGVUVLXXCDCOOL-OAHLLOKOSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(C1CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

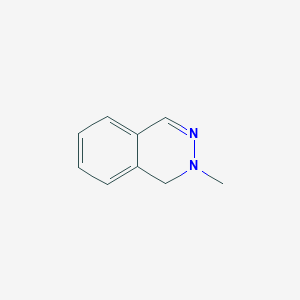

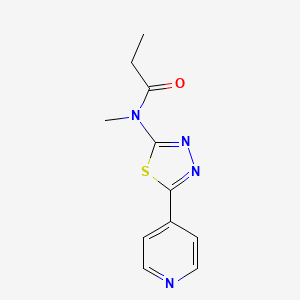
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
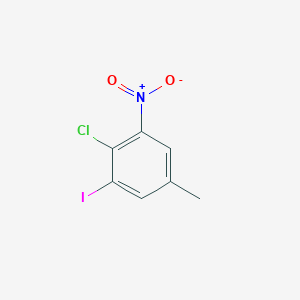
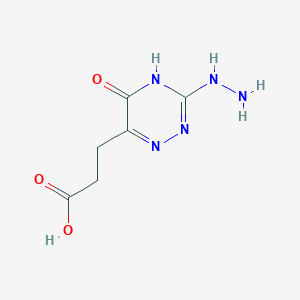
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)

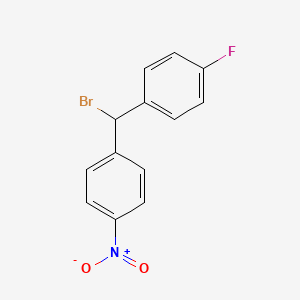
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
